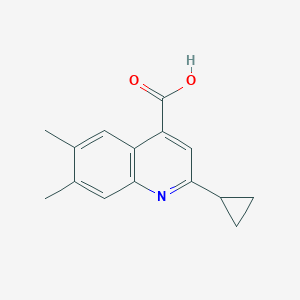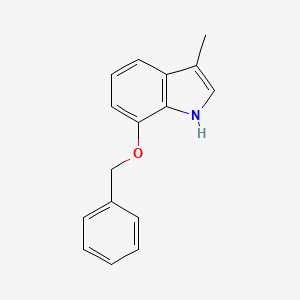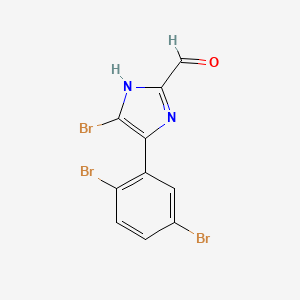
4-Bromo-2,6-dichlorophenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,6-dichlorophenyl Isothiocyanate is an organic compound with the molecular formula C7H2BrCl2NCS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine and chlorine atoms at the 4th, 2nd, and 6th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-dichlorophenyl Isothiocyanate typically involves the reaction of 4-Bromo-2,6-dichloroaniline with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the mixture is stirred at low temperatures to ensure the formation of the isothiocyanate group.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and precise control of temperature and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-dichlorophenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed:
Thioureas: Formed by the reaction with amines
Carbamates: Formed by the reaction with alcohols
Thiocarbamates: Formed by the reaction with thiols
Scientific Research Applications
4-Bromo-2,6-dichlorophenyl Isothiocyanate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dichlorophenyl Isothiocyanate involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity. The compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
- 4-Chlorophenyl Isothiocyanate
- 2,6-Dichlorophenyl Isothiocyanate
- 4-Bromo-2,6-dimethylphenyl Isothiocyanate
Comparison: 4-Bromo-2,6-dichlorophenyl Isothiocyanate is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a distinct and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H2BrCl2NS |
|---|---|
Molecular Weight |
282.97 g/mol |
IUPAC Name |
5-bromo-1,3-dichloro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2BrCl2NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H |
InChI Key |
PPWVYXXVKVJZLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C=S)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(tert-Butyl)phenyl]-1-methylindole](/img/structure/B13693048.png)
![Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13693053.png)

![9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B13693067.png)
![tert-Butyldimethyl[(4,5,6,7-tetrahydro-7-benzofuryl)oxy]silane](/img/structure/B13693069.png)

![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]thio]aniline](/img/structure/B13693075.png)
![N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13693094.png)



![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)
![3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13693131.png)
